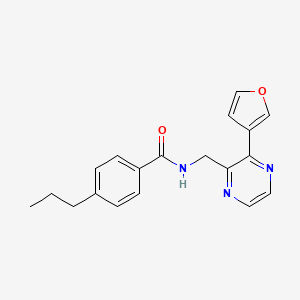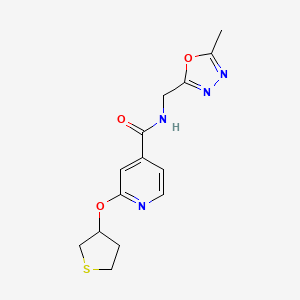
3-(2-Methyl-4-oxo-1,4-dihydroquinolin-3-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-(2-Methyl-4-oxo-1,4-dihydroquinolin-3-yl)propanamide” is a chemical compound with the empirical formula C13H12N2O . It is a solid substance . Sigma-Aldrich provides this product to early discovery researchers as part of a collection of unique chemicals .
Synthesis Analysis
The synthesis of the target compounds has been carried out using 3-dimethylaminomethyl-2-methyl-1,4-dihydroquinoline-4-one as a versatile alkylating reagent . Its interaction with methylene active substances allowed to obtain monoalkyldicarbonyl compounds, which further hydrolysis gave the derivatives of 3-(2-methyl-4-oxo-1,4-dihydroquinoline-3yl)propanoic acid .Molecular Structure Analysis
The molecular structure of “3-(2-Methyl-4-oxo-1,4-dihydroquinolin-3-yl)propanamide” can be represented by the SMILES stringN#CCCC1=C(C)NC2=CC=CC=C2C1=O . This indicates that the compound contains a quinoline ring with a methyl group at the 2-position and a propanamide group at the 3-position . Physical And Chemical Properties Analysis
“3-(2-Methyl-4-oxo-1,4-dihydroquinolin-3-yl)propanamide” is a solid substance . It has a molecular weight of 212.25 . The InChI key for this compound is FWJRPODJJKKASF-UHFFFAOYSA-N .Scientific Research Applications
Tetrahydroisoquinoline Derivatives in Therapeutics
Tetrahydroisoquinolines (THIQs), structurally related to 3-(2-Methyl-4-oxo-1,4-dihydroquinolin-3-yl)propanamide, are recognized as 'privileged scaffolds' in nature and are known for their diverse therapeutic activities. Initially identified for neurotoxicity, certain THIQs later proved to be neuroprotective and anti-Parkinsonian agents in mammals. Their anticancer potential has also been acknowledged, especially after the FDA approval of trabectedin for soft tissue sarcomas. THIQ derivatives have been synthesized and explored for various therapeutic activities, particularly in drug discovery for cancer and CNS disorders. They are also considered promising candidates for infectious diseases like malaria, tuberculosis, HIV, HSV, and leishmaniasis, potentially offering novel drug classes with unique mechanisms of action (Singh & Shah, 2017).
4-oxo-dihydroquinoline Derivatives and Anti-HSV Activity
4-oxo-dihydroquinoline derivatives, which share a core structure with 3-(2-Methyl-4-oxo-1,4-dihydroquinolin-3-yl)propanamide, are highlighted for their oral bioavailability, plasma clearance, and their ability to suppress both the DNA polymerase of Herpes Simplex Virus (HSV) and virus replication in cells. These characteristics make them significant in the realm of antiviral drug development (Zhang Yi-zh, 2006).
Neuroprotective, Antiaddictive, and Antidepressant Activity
Certain tetrahydroisoquinoline derivatives exhibit multifaceted roles, including neuroprotection, antiaddiction, and antidepressant-like activity. These compounds, present endogenously in the mammalian brain, are implicated in complex neuroprotective mechanisms in various neurodegenerative diseases. Their therapeutic effects may be associated with the activation of monoaminergic systems, inhibition of MAO-dependent oxidation, and the reduction of glutamate system activity in the brain (Antkiewicz‐Michaluk et al., 2018).
Insights into Quinoline and Isoquinoline Derivatives in Drug Discovery
The synthesis and exploration of quinoline and isoquinoline derivatives, including those similar to 3-(2-Methyl-4-oxo-1,4-dihydroquinolin-3-yl)propanamide, have been pivotal in drug discovery. These compounds, integral to medicinal chemistry, have been linked to a broad spectrum of biological activities, and are components of pharmaceuticals, antibiotics, and agrochemicals. Recent synthetic strategies and developments emphasize the importance and versatility of these compounds in medicinal chemistry and drug discovery (Mishra et al., 2022).
Safety and Hazards
properties
IUPAC Name |
3-(2-methyl-4-oxo-1H-quinolin-3-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-8-9(6-7-12(14)16)13(17)10-4-2-3-5-11(10)15-8/h2-5H,6-7H2,1H3,(H2,14,16)(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLTIUGLWBQCASE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=CC=CC=C2N1)CCC(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Methyl-4-oxo-1,4-dihydroquinolin-3-yl)propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2-Methylprop-2-en-1-yl)({[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B2887720.png)

![(2-Methylphenyl)-[1-(2,4,6-trimethylphenyl)-[1,2,3,5]oxatriazolo[3,2-a]benzotriazol-5-yl]methanone](/img/structure/B2887722.png)
![(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(furan-2-yl)methanone](/img/structure/B2887724.png)
![2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)acetamide](/img/structure/B2887725.png)
![4-(4-chlorophenyl)-2-thioxo-1,2,3,4-tetrahydro-5H-indeno[1,2-d]pyrimidin-5-one](/img/structure/B2887726.png)


![(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(1-(thiophen-2-yl)cyclopentyl)methanone](/img/structure/B2887733.png)

![[(Z)-(4-morpholin-4-yl-3-nitrophenyl)methylideneamino] cyclopropanecarboxylate](/img/structure/B2887735.png)
![Tert-butyl N-[(3S,4R)-4-hydroxypyrrolidin-3-yl]carbamate](/img/no-structure.png)
![(4-(Tert-butyl)phenyl)(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)methanone](/img/structure/B2887738.png)
![(Z)-N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)-3-phenylacrylamide](/img/structure/B2887739.png)